Benzyl cyanoacetate

Descripción general

Descripción

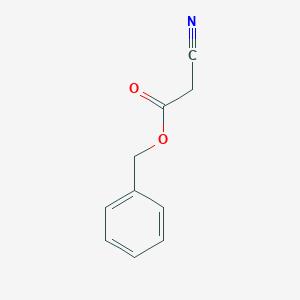

Benzyl cyanoacetate is an organic compound with the molecular formula C10H9NO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives. This compound is particularly valuable in the synthesis of heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl cyanoacetate can be synthesized through several methods. One common method involves the reaction of benzyl bromide with sodium cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification of cyanoacetic acid with benzyl alcohol. This process involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then subjected to distillation to purify the product.

Análisis De Reacciones Químicas

Preparation of β-Amino Acids

Benzyl cyanoacetate serves as a precursor for β-amino acids, which are vital in peptide-based pharmaceuticals. Reduction of the nitrile group to an amine is a key step in this transformation .

Reaction Pathway:

-

Reactants: this compound + reducing agents (e.g., LiAlH₄).

-

Conditions: Anhydrous solvents (e.g., THF or ether).

-

Products: Benzyl cyanoacetamide or β-amino acid derivatives.

Example:

| Reducing Agent | Product | Yield |

|---|---|---|

| LiAlH₄ | Benzyl cyanoacetamide | ~85% |

Applications:

The resulting β-amino acids are used in drug development for their enhanced metabolic stability compared to α-amino acids .

Efflux Pump Inhibition in Bacterial Cells

This compound exhibits biological activity as an efflux pump inhibitor, enhancing antibiotic efficacy by preventing bacterial cells from expelling antimicrobial agents .

Mechanism:

-

The compound binds to efflux pump proteins, blocking the export of antibiotics like fluoroquinolones.

Key Findings:

-

Synergistic effect with ciprofloxacin observed, reducing MIC (minimum inhibitory concentration) by 4–8 fold .

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution with alkyl halides or active methylene compounds to form extended carbon chains.

Example Reaction with Ethyl Chloroacetate :

-

Reactants: Benzyl cyanide + ethyl chloroacetate.

-

Conditions: NaH, TBAB catalyst, NMP solvent, 8h at room temperature.

-

Product: 3-Cyano-phenylpropionic acid ethyl ester.

Generalized Pathway:

Biocatalytic Conversion to Phenylacetic Acid (PAA)

In plant systems, benzyl cyanide (a related nitrile) is enzymatically hydrolyzed to phenylacetic acid via nitrilase activity, mimicking auxin-like effects . While this reaction specifically involves benzyl cyanide, it highlights the potential for nitrilase-mediated transformations of cyanoacetate esters.

Key Observations:

-

Enzyme: Nitrilase (NIT4 in Arabidopsis).

-

Product: Phenylacetic acid (PAA).

-

Biological Impact: Induces root elongation and hypocotyl growth at 10–50 µM concentrations .

Cyanation Reactions

This compound derivatives participate in nickel-catalyzed cyanation reactions. For example, benzyl chlorides react with trimethylsilyl cyanide (TMSCN) using Ni(cod)₂/PPh₃ catalysts to form benzylic nitriles .

Optimized Conditions :

-

Catalyst: Ni(cod)₂ (5 mol%) + PPh₃ (10 mol%).

-

Solvent: Toluene, 60°C, 16h.

-

Yield: Up to 97% for substituted benzyl cyanides.

Substrate Scope:

| Benzyl Chloride Derivative | Product | Yield |

|---|---|---|

| 4-Methylbenzyl chloride | 4-Methylbenzyl cyanide | 96% |

| 3-Trifluoromethylbenzyl chloride | 3-Trifluoromethylbenzyl cyanide | 89% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Antibacterial Agents

Benzyl cyanoacetate serves as a crucial intermediate in the synthesis of 2,4-diamino-5-benzylpyrimidines, which are important for developing antibacterial agents like trimethoprim. This compound has demonstrated significant antibacterial and antimalarial activities when used in conjunction with sulphonamides, enhancing therapeutic efficacy against various infections .

1.2 Enantioselective Cyanation Reactions

Recent studies have highlighted the utility of this compound in enantioselective cyanation reactions. A copper-catalyzed method allows for the conversion of benzylic C–H bonds into benzylic nitriles with high enantioselectivity (up to 95% enantiomeric excess). This process not only improves yield but also provides a pathway for synthesizing complex molecules with specific stereochemical configurations .

Biocatalysis

2.1 Role in Nitrilase Activity

This compound has been investigated for its effects on nitrilase enzymes, which are pivotal in biocatalytic processes within the pharmaceutical industry. Maintaining the concentration of nitrile derivatives like this compound at optimal levels can significantly influence the activity and stability of nitrilases, making it a valuable component in biotransformation reactions .

2.2 Applications in Green Chemistry

Incorporating this compound into biocatalytic systems aligns with green chemistry principles by promoting more sustainable synthesis routes that minimize waste and energy consumption. The use of enzymes to convert nitriles into carboxylic acids exemplifies this approach, showcasing how this compound can facilitate environmentally friendly chemical processes .

Plant Biology

3.1 Auxin-Like Effects

Research indicates that benzyl cyanide, closely related to this compound, exhibits auxin-like effects on plants such as Arabidopsis thaliana. It promotes morphological changes that mimic those seen in auxin-overproducing phenotypes, suggesting potential applications in agricultural biotechnology for enhancing plant growth and development through hormonal modulation .

Comprehensive Data Table

Case Studies

Case Study 1: Trimethoprim Synthesis

A notable application of this compound is its role in synthesizing trimethoprim, a widely used antibiotic. The synthesis involves converting this compound into 2,4-diamino-5-benzylpyrimidine through a series of reactions with guanidine. This method has been optimized to enhance yield and reduce reliance on scarce starting materials, demonstrating the compound's importance in pharmaceutical manufacturing .

Case Study 2: Enantioselective Reactions

In a recent study exploring copper-catalyzed reactions, researchers successfully utilized this compound to achieve high enantioselectivity in converting benzylic C–H bonds to nitriles. The reaction conditions were fine-tuned to maximize both yield and selectivity, showcasing the compound's versatility as a reagent in asymmetric synthesis .

Mecanismo De Acción

The mechanism of action of benzyl cyanoacetate largely depends on the specific reactions it undergoes. In condensation reactions, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds. In reduction reactions, the nitrile group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

- Ethyl cyanoacetate

- Methyl cyanoacetate

- Phenyl cyanoacetate

Benzyl cyanoacetate stands out due to its benzyl group, which can influence the physical and chemical properties of the compound, making it particularly useful in specific synthetic applications.

Actividad Biológica

Benzyl cyanoacetate, with the molecular formula CHNO, is an organic compound that has garnered attention for its diverse biological activities and applications in pharmaceutical chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized as a colorless to pale yellow liquid with a distinctive odor. It is primarily utilized as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds and as an intermediate in pharmaceutical and agrochemical production.

Common Reactions:

- Condensation Reactions: Participates in Knoevenagel condensation with aldehydes or ketones.

- Hydrolysis: Can be hydrolyzed to yield cyanoacetic acid and benzyl alcohol.

- Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

The biological activity of this compound is largely attributed to its ability to form various derivatives that exhibit specific pharmacological effects. The mechanisms of action depend on the nature of the reactions it undergoes:

- Nucleophilic Attack: In condensation reactions, this compound acts as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds.

- Formation of Bioactive Compounds: The reduction of the nitrile group leads to amine derivatives that can interact with biological targets .

Biological Activities

Research has indicated several potential biological activities associated with this compound and its derivatives:

- Antimicrobial Activity:

- Anticancer Properties:

- Pharmacological Applications:

Table 1: Biological Activities and Their Mechanisms

Case Study 1: Anticancer Activity

A study published in 2020 evaluated a series of 2-substituted benzyl compounds derived from this compound. The results indicated strong antiproliferative effects against tumor cells, with specific structural modifications leading to increased potency .

Case Study 2: Antimicrobial Efficacy

Research highlighted the synthesis of novel this compound derivatives that exhibited significant antibacterial activity against resistant strains. The study emphasized the importance of structural diversity in enhancing biological activity .

Propiedades

IUPAC Name |

benzyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUIWQWWDLZNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340021 | |

| Record name | Benzyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14447-18-8 | |

| Record name | Phenylmethyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is benzyl cyanoacetate a useful reagent in organic synthesis?

A1: this compound is a versatile reagent due to its multiple reactive sites. It contains an active methylene group flanked by a cyano group and a benzyloxycarbonyl group. This structure allows it to participate in various reactions, including alkylations, condensations, and cycloadditions.

Q2: What is the role of this compound in the synthesis of chiral acyclic quaternary carbon centers?

A2: [] demonstrates the use of this compound in a palladium-catalyzed decarboxylative allylic alkylation reaction. In this reaction, this compound reacts with methylene cyclic carbamates in the presence of a chiral palladium catalyst. The reaction proceeds through a decarboxylation step, generating a nucleophilic species that attacks the electrophilic allylic carbamate. The chiral catalyst controls the stereochemistry of the newly formed quaternary carbon center, resulting in enantioenriched products. This methodology offers a valuable approach to constructing complex chiral molecules containing acyclic quaternary carbon stereocenters, which are challenging to synthesize by other means.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.